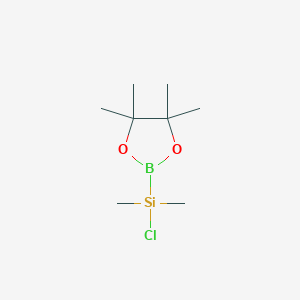
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin (DCBD) is a highly reactive and versatile chemical compound. It is a member of the family of polycyclic aromatic hydrocarbons (PAHs), which are compounds composed of two or more fused aromatic rings. PAHs are ubiquitous in the environment and are known to be toxic and carcinogenic. DCBD is a particularly important member of this family due to its unique properties and its wide range of scientific research applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin involves the conversion of 2,3-Dihydro-1,4-benzodioxin to the target compound through a series of reactions.
Starting Materials
2,3-Dihydro-1,4-benzodioxin, Chlorine gas, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Chlorination of 2,3-Dihydro-1,4-benzodioxin with chlorine gas in the presence of sodium hydroxide to form 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, Step 2: Acidification of the reaction mixture with hydrochloric acid to obtain the crude product, Step 3: Extraction of the crude product with sodium bicarbonate solution to remove impurities, Step 4: Drying of the organic layer with anhydrous sodium sulfate, Step 5: Purification of the product by recrystallization from a suitable solvent, Step 6: Final product obtained is 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin with a purity of 98%
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% has a wide range of scientific research applications, including in biochemistry, physiology, and pharmacology. It has been used to study the mechanism of action of various drugs and chemicals, as well as to investigate the biochemical and physiological effects of various compounds. Additionally, it has been used to study the structure and function of enzymes and other proteins, as well as to study the effects of various environmental toxins.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% is not well understood. However, it is believed to act by binding to certain proteins and enzymes, which then leads to changes in their structure and/or function. Additionally, it is believed to interact with cellular membranes, which can lead to changes in cell signaling and/or metabolism.
Biochemische Und Physiologische Effekte
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, and to affect the expression of certain genes. Additionally, it has been shown to affect the metabolism of certain drugs, as well as to modulate the activity of certain hormones. It has also been shown to have an effect on the immune system and to affect the development and function of the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% in laboratory experiments is its high reactivity, which allows for rapid and efficient synthesis. Additionally, it is relatively easy to obtain and is relatively inexpensive. However, one of the main limitations of using 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98% is its toxicity, which means that it must be handled with care and used in appropriate concentrations. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted into its potential applications in drug development and environmental toxicology. Additionally, further research could be conducted into its potential uses as a therapeutic agent and as a diagnostic tool. Finally, further research could be conducted into its potential uses in agriculture, such as as a pesticide or fertilizer.
Eigenschaften
IUPAC Name |
2,3-dichloro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFKHXCVLVUARS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%](/img/structure/B6289172.png)

![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II), 98%](/img/structure/B6289176.png)

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)

![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6289199.png)
